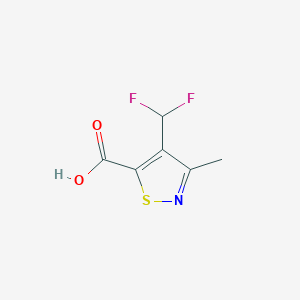
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CFM-2, and it has been found to possess a number of interesting properties that make it a promising candidate for use in the development of new drugs.
作用机制
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to involve the modulation of certain signaling pathways within cells. This compound has been found to interact with a variety of targets, including ion channels, transporters, and enzymes, and it may be able to modulate the activity of these targets in a variety of ways.
Biochemical and Physiological Effects:
CFM-2 has been found to have a number of interesting biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, and it may be able to affect the function of certain ion channels and transporters as well. Additionally, CFM-2 has been found to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of a variety of medical conditions.
实验室实验的优点和局限性
CFM-2 has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a variety of conditions. Additionally, CFM-2 has been shown to be effective in a number of different experimental systems, including in vitro assays and in vivo animal models.
However, there are also some limitations associated with the use of CFM-2 in lab experiments. For example, it may be difficult to obtain large quantities of this compound, and it may be expensive to synthesize. Additionally, the exact mechanism of action of CFM-2 is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are a number of future directions that could be pursued in the study of CFM-2. One potential area of research is the identification of additional biological targets for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of CFM-2 and to identify any potential side effects associated with its use.
Another potential direction for future research is the development of new drugs based on CFM-2. This compound has been found to possess a number of interesting properties that make it a promising candidate for use in the development of new drugs, and further research in this area could lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, CFM-2 is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a number of interesting properties, including the ability to interact with a variety of biological targets and the ability to modulate the activity of certain enzymes and receptors. While there are some limitations associated with the use of CFM-2 in lab experiments, there are also a number of promising future directions that could be pursued in the study of this compound.
合成方法
The synthesis of CFM-2 involves the reaction of 2-chloro-4-fluoropyridine with an amine reagent such as 2-aminopyridine. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yields and purity of the final product.
科学研究应用
CFM-2 has been the subject of numerous scientific studies due to its potential applications in the development of new drugs. It has been found to possess a number of interesting properties, including the ability to interact with a variety of biological targets and the ability to modulate the activity of certain enzymes and receptors.
属性
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBJNHPLNCCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)
![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)